molecular formula C24H23Cl2NP+ B12818101 Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride

Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride

Cat. No.: B12818101
M. Wt: 427.3 g/mol
InChI Key: DSZOIWAUHRGQQD-UHFFFAOYSA-N
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Description

Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride is an organophosphorus compound with the molecular formula C24H21ClNP It is a quaternary phosphonium salt that features a triphenylphosphine moiety bonded to a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride typically involves the reaction of triphenylphosphine with a pyridin-3-ylmethyl halide under suitable conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

Ph3P+Pyridin-3-ylmethyl halidePh3P+(Pyridin-3-ylmethyl)X\text{Ph}_3\text{P} + \text{Pyridin-3-ylmethyl halide} \rightarrow \text{Ph}_3\text{P}^+\text{(Pyridin-3-ylmethyl)}\text{X}^- Ph3​P+Pyridin-3-ylmethyl halide→Ph3​P+(Pyridin-3-ylmethyl)X−

where X is a halide ion, such as chloride. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phosphonium salt can be oxidized to form phosphine oxide.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include triphenylphosphine oxide, reduced phosphine derivatives, and substituted phosphonium salts.

Scientific Research Applications

Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphonium group can facilitate the formation of stable complexes with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used as a ligand in coordination chemistry.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a reagent in organic synthesis.

    Triphenylphosphonium chloride: A related phosphonium salt with similar chemical properties.

Uniqueness

Triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various research applications.

Properties

Molecular Formula

C24H23Cl2NP+

Molecular Weight

427.3 g/mol

IUPAC Name

triphenyl(pyridin-3-ylmethyl)phosphanium;dihydrochloride

InChI

InChI=1S/C24H21NP.2ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;;/h1-19H,20H2;2*1H/q+1;;

InChI Key

DSZOIWAUHRGQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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